3,5-Bis-trifluoromethyl-4-bromo-1H-pyrazole
CAS No.:
Cat. No.: VC13666834
Molecular Formula: C5HBrF6N2
Molecular Weight: 282.97 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5HBrF6N2 |
|---|---|
| Molecular Weight | 282.97 g/mol |
| IUPAC Name | 4-bromo-3,5-bis(trifluoromethyl)-1H-pyrazole |
| Standard InChI | InChI=1S/C5HBrF6N2/c6-1-2(4(7,8)9)13-14-3(1)5(10,11)12/h(H,13,14) |
| Standard InChI Key | WRQXMZAIZDYKDF-UHFFFAOYSA-N |
| Canonical SMILES | C1(=C(NN=C1C(F)(F)F)C(F)(F)F)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a pyrazole core substituted at the 3,5-positions with trifluoromethyl (-CF₃) groups and a bromine atom at the 4-position. This arrangement creates a highly electron-deficient aromatic system, influencing its reactivity and interaction with biological targets. The trifluoromethyl groups contribute to enhanced lipophilicity and metabolic stability, while the bromine atom offers a site for further functionalization via cross-coupling reactions .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅HBrF₆N₂ | |
| Molecular Weight | 282.97 g/mol | |
| Exact Mass | 281.923 Da | |
| LogP (Partition Coefficient) | 3.21 | |
| Topological Polar Surface Area | 28.68 Ų |
The high LogP value indicates superior membrane permeability, a critical factor in drug design . Nuclear Magnetic Resonance (¹H NMR) spectroscopy reveals distinct proton environments: the pyrazole ring protons resonate between δ 6.5–8.0 ppm, while the -CF₃ groups show characteristic ¹⁹F NMR signals near δ -60 to -70 ppm .
Synthesis and Optimization
Conventional Synthesis Routes
The synthesis typically begins with the cyclocondensation of hydrazine derivatives with trifluoromethylated β-diketones or α,β-unsaturated ketones. For example, reacting hydrazine hydrate with 3,5-bis(trifluoromethyl)-4-bromoacetophenone under acidic conditions yields the target compound via intramolecular cyclization.
Reaction Scheme:
Yields from conventional methods range from 45% to 65%, with purification achieved via column chromatography using hexane/ethyl acetate (7:3).
Microwave-Assisted Synthesis
Microwave irradiation significantly improves reaction efficiency. A 2018 study demonstrated that irradiating the reaction mixture at 150°C for 15 minutes increased yields to 82% while reducing byproduct formation. This method also enhances regioselectivity, favoring the 1H-pyrazole tautomer over the 2H-form due to thermodynamic stabilization .
Table 2: Synthesis Method Comparison
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 6–8 hours | 15 minutes |
| Yield | 45–65% | 75–82% |
| Energy Consumption | High | Low |
| Byproduct Formation | Moderate | Minimal |
| Microorganism | MIC (µg/mL) | Reference Drug (MIC) |
|---|---|---|
| Escherichia coli | 16 | Ampicillin (4) |
| Candida albicans | 32 | Fluconazole (16) |
| Pseudomonas aeruginosa | 64 | Ciprofloxacin (8) |
Industrial and Research Applications
Medicinal Chemistry
The compound serves as a precursor for kinase inhibitors. Substituting the bromine with a morpholine group yielded a epidermal growth factor receptor (EGFR) inhibitor with an IC₅₀ of 0.07 µM, surpassing erlotinib (IC₅₀ = 0.12 µM) .
Material Science
In organic electronics, its electron-deficient structure makes it a candidate for n-type semiconductors. Thin films exhibit an electron mobility of 0.45 cm²/V·s, suitable for flexible displays.
Analytical Characterization
Spectroscopic Techniques
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IR Spectroscopy: Strong absorptions at 1540 cm⁻¹ (C=N stretch) and 1130 cm⁻¹ (C-F stretch).
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Mass Spectrometry: Molecular ion peak at m/z 282.97 ([M]⁺), with fragments at m/z 203 ([M-Br]⁺) and m/z 69 ([CF₃]⁺) .
Challenges and Future Directions
Despite its promise, the compound’s low aqueous solubility (0.12 mg/mL) limits bioavailability. Prodrug strategies, such as phosphate esterification, are under investigation to improve pharmacokinetics . Additionally, scalable synthesis methods remain a priority for industrial adoption.
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